An In-depth Technical Guide to the Structure and Application of Z-Asn-OH
An In-depth Technical Guide to the Structure and Application of Z-Asn-OH
This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-L-asparagine (Z-Asn-OH), a critical reagent in peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, synthesis, and its role in solid-phase peptide synthesis (SPPS).
Chemical Structure and Identification
Z-Asn-OH is an N-terminally protected derivative of the amino acid L-asparagine. The protecting group is the benzyloxycarbonyl (Z or Cbz) group, which is of significant importance in peptide synthesis for preventing unwanted reactions at the α-amino group.[1][2][3]
The structure consists of three main components:
-
L-Asparagine Backbone : The fundamental amino acid structure, including a carboxamide side chain.
-
Carboxylic Acid Group (-OH) : The C-terminal functional group that participates in peptide bond formation.
-
Benzyloxycarbonyl (Z) Group : An amine protecting group attached to the α-amino nitrogen. This group is relatively stable and can be removed under specific conditions that do not affect other protecting groups, such as catalytic hydrogenation or treatment with strong acids like HBr in acetic acid.[1][2]
The IUPAC name for Z-Asn-OH is (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid.[4]
Molecular Structure:
Caption: Chemical structure of Z-Asn-OH.
Physicochemical and Quantitative Data
The following table summarizes the key physicochemical properties of Z-Asn-OH, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₄N₂O₅ | [5][6] |
| Molecular Weight | 266.25 g/mol | [4][5][6] |
| Appearance | White to off-white powder or crystals | [7][8] |
| Melting Point | 163-165 °C | [7][9][10] |
| Optical Activity | [α]20/D +6° (c = 1.6 in acetic acid) | |
| Solubility | Soluble in DMSO (25 mg/mL), almost transparent in hot methanol | [10][11] |
| Storage Temperature | 0-6°C, sealed in a dry, dark place | [7][8][10] |
| CAS Number | 2304-96-3 | [5][6] |
| SMILES String | C1=CC=C(C=C1)COC(=O)N--INVALID-LINK--C(=O)O | [4] |
| InChI Key | FUCKRCGERFLLHP-VIFPVBQESA-N | [4] |
Experimental Protocols
Synthesis of Z-Asn-OH
This protocol outlines the synthesis of Z-Asn-OH from L-asparagine and benzyl (B1604629) chloroformate.
Materials:
-
L-asparagine
-
10% Sodium carbonate (Na₂CO₃) aqueous solution
-
1,4-Dioxane
-
Benzyl chloroformate (Z-Cl)
-
2N Hydrochloric acid (HCl)
-
Diethyl ether
-
Water (deionized)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
In a suitable reaction flask, dissolve 6.05 g (45 mmol) of L-asparagine in 100 mL of 10% aqueous sodium carbonate solution.[9]
-
Cool the solution to 0°C using an ice bath and add 56 mL of 1,4-dioxane.[9]
-
While maintaining the temperature at 0°C and stirring vigorously, slowly add 6.9 mL (40 mmol) of benzyl chloroformate to the reaction mixture.[9]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[9]
-
Pour the reaction mixture into 300 mL of water.[9]
-
Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether to remove unreacted benzyl chloroformate and other organic impurities.[9]
-
Collect the aqueous phase and cool it in an ice bath.
-
Slowly acidify the aqueous phase with 2N HCl with constant stirring until a white precipitate forms.[9]
-
Collect the precipitate by vacuum filtration using a Büchner funnel.[9]
-
Wash the collected solid thoroughly with cold diethyl ether to remove any remaining impurities.[9]
-
Dry the purified Z-Asn-OH solid under vacuum. A typical yield is around 9 g (84%).[9]
Purification of Z-Asn-OH
This protocol describes the purification of synthesized Z-Asn-OH.
Materials:
-
Crude Z-Asn-OH
-
Aqueous hydrochloric acid or sulfuric acid
-
Water (deionized)
-
Beaker
-
pH meter or pH paper
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the crude Z-Asn-OH in an appropriate aqueous base (e.g., dilute NaOH) to form the sodium salt.
-
Wash the aqueous solution with an organic solvent like toluene (B28343) to remove organic impurities.[12]
-
Separate the aqueous layer.[12]
-
Cool the aqueous solution in an ice bath.
-
Slowly add aqueous acid (e.g., HCl or H₂SO₄) with stirring to neutralize the solution and precipitate the Z-Asn-OH. Monitor the pH, aiming for a final pH of around 1.[12]
-
Allow the mixture to stand at a low temperature (e.g., 5°C) overnight to ensure complete crystallization.[12]
-
Collect the crystals by filtration, wash with cold water, and dry under reduced pressure.[12]
-
If necessary, recrystallization can be performed to achieve higher purity.
Application in Peptide Synthesis
Z-Asn-OH is a key building block in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino group of asparagine, preventing its participation in unwanted side reactions during peptide bond formation.[13]
Workflow of Solid-Phase Peptide Synthesis (SPPS) using Z-Asn-OH
The following diagram illustrates the general workflow of SPPS, highlighting the role of Z-Asn-OH.
Caption: General workflow of SPPS using Z-protected amino acids.
The SPPS cycle begins with the attachment of the first Z-protected amino acid to a solid support.[14][15][16] The Z-group is then removed (deprotection), and the next Z-protected amino acid, such as Z-Asn-OH, is coupled to the growing peptide chain.[14][15][16] This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.[14][15][16] Finally, the completed peptide is cleaved from the resin support, and all protecting groups are removed.[14][15][16]
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. Z-Asn-OH | Cbz-Asn-OH | N-Cbz-L-asparagine | TargetMol [targetmol.com]
- 4. Benzyloxycarbonyl-asparagine | C12H14N2O5 | CID 75314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. peptide.com [peptide.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. N-Benzyloxycarbonyl-L-asparagine | 2304-96-3 [chemicalbook.com]
- 10. N-Benzyloxycarbonyl-L-asparagine manufacturers and suppliers in india [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. biotage.com [biotage.com]
